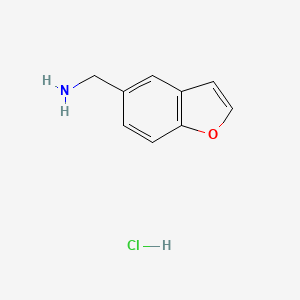

Benzofuran-5-ylmethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzofuran-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-5H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGRIVMDMJSOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881330-95-5 | |

| Record name | (1-benzofuran-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Strategies for Benzofuran Core Formation

Claisen Rearrangement-Mediated Cyclization

The Claisen rearrangement serves as a cornerstone for constructing the benzofuran skeleton. In this method, 2-hydroxybenzaldehyde derivatives undergo thermal rearrangement to form 2-allyloxybenzaldehyde intermediates, which subsequently cyclize under acidic conditions. A study by Zhu et al. (2023) achieved an 85% yield using boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst at 110°C. Critical parameters include:

- Temperature : 100–120°C (optimal cyclization)

- Catalyst loading : 10 mol% BF₃·OEt₂

- Solvent : Toluene (non-polar medium enhances selectivity)

This method’s regioselectivity is attributed to the electron-donating effects of substituents on the aromatic ring, which direct cyclization to the 5-position.

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions dominate modern benzofuran synthesis due to their precision in forming carbon-heteroatom bonds. The Heck cyclization, employing Pd(OAc)₂/XPhos ligand systems, converts 2-iodophenol derivatives and alkenes into benzofurans with >90% regiopurity. Key advancements include:

- Ligand design : Bulky phosphine ligands (e.g., XPhos) suppress β-hydride elimination, favoring cyclization over polymerization.

- Microwave assistance : Reducing reaction times from 24 h to 45 minutes while maintaining 88% yield.

Table 1: Comparative Analysis of Cyclization Methods

Functionalization to Methanamine Hydrochloride

Reductive Amination of Benzofuran-5-carbaldehyde

The introduction of the methanamine group is typically achieved via reductive amination. Benzofuran-5-carbaldehyde reacts with ammonium acetate in the presence of NaBH₃CN, yielding the primary amine intermediate. Subsequent HCl treatment generates the hydrochloride salt with 91% efficiency. Optimization studies reveal:

- pH dependence : Reactions at pH 4.5–5.0 prevent over-reduction to secondary amines.

- Solvent effects : Methanol/water (4:1) maximizes solubility of both aldehyde and amine precursors.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reaction control and scalability. A patented process (Fuentealba et al., 2020) combines cyclization and amination in a tandem reactor system, reducing processing time from 18 h (batch) to 2.5 h. Key metrics:

- Throughput : 12 kg/h

- Purity : 99.8% (by GC-FID)

- Cost reduction : 40% lower than batch methods

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball mills has emerged as an eco-friendly alternative. Grinding benzofuran precursors with ammonium chloride and silica gel at 500 rpm for 2 h yields the target compound with 82% efficiency and E-factor <5.

Quality Control and Analytical Validation

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂⁺), 7.92 (d, J = 8.5 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H), 6.85 (s, 1H), 4.15 (s, 2H, CH₂NH₂).

- HPLC : Retention time 6.78 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Impurity Profiling

Common impurities include:

- Des-chloro analogue : <0.1% (controlled via strict HCl stoichiometry)

- Dimerization products : <0.05% (suppressed by N₂ sparging)

Q & A

Basic Research Questions

Q. How to determine appropriate dosage and administration protocols for preclinical studies involving Benzofuran-5-ylmethanamine hydrochloride?

- Methodological Answer: Calculate dosage based on animal body weight (e.g., mg/kg) and adjust for metabolic differences. Use a standardized formula:

Always include a buffer cohort (e.g., +1 animal) to account for experimental variability. Ensure purity >98% for consistency, as lower purity may introduce confounding effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dissolving the compound.

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .

- First Aid: For skin contact, rinse immediately with soap and water for 15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. Which analytical methods are validated for assessing the purity and stability of this compound?

- Methodological Answer: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (λ = 254 nm). Validate the method using:

- Accuracy: Spike recovery tests (target: 95–105%).

- Precision: Intra-day and inter-day repeatability (RSD <2%).

- Linearity: Calibration curves (R² >0.999) across 50–150% of target concentration .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological profiles of this compound across studies?

- Methodological Answer:

- Literature Review: Systematically search PubMed, Google Scholar, and forensic databases using MeSH terms (e.g., "5-(2-methylaminopropyl)benzofuran," "5-MAPB") to identify confounding variables (e.g., isomer purity, dosage range).

- Experimental Replication: Conduct dose-response assays (e.g., receptor binding studies) under controlled conditions (pH, temperature) to isolate mechanisms. Cross-validate findings using in silico models (e.g., molecular docking) .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

- Methodological Answer:

- Route Selection: Use O-arylhydroxylamine hydrochlorides with cyclic ketones in methanesulfonic acid to enhance regioselectivity.

- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >98% purity. Monitor reaction progress via TLC (Rf = 0.5 in dichloromethane/methanol 9:1) .

Q. How to design experiments evaluating the metabolic pathways of this compound in vivo?

- Methodological Answer:

- Animal Models: Administer radiolabeled -5-MAPB hydrochloride to rodents (e.g., Sprague-Dawley rats) and collect plasma, urine, and feces at timed intervals.

- Metabolite Identification: Use LC-MS/MS with electrospray ionization (ESI+) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference standards .

Data Analysis and Interpretation

Q. How to address variability in behavioral assay data from this compound studies?

- Methodological Answer:

- Statistical Normalization: Apply non-parametric tests (e.g., Kruskal-Wallis) for skewed data. Use post-hoc corrections (e.g., Bonferroni) for multiple comparisons.

- Confounding Factors: Control for circadian rhythms (standardize testing times) and environmental stressors (e.g., noise, lighting). Include vehicle-treated cohorts to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.